![molecular formula C10H12BrFOZn B14891851 3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that contains a phenylzinc bromide moiety substituted with a 3’-fluoropropoxy group. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability in tetrahydrofuran.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-fluoropropoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Catalyst: A palladium or nickel catalyst is often used to facilitate the formation of the organozinc compound.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the organozinc reagent.
Industrial Production Methods
In industrial settings, the production of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran for commercial use.
化学反応の分析
Types of Reactions
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide are typically substituted aromatic compounds, where the phenyl ring is functionalized with various groups depending on the nature of the coupling partner.
科学的研究の応用
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, attacking electrophilic centers in the coupling partner. The presence of the 3’-fluoropropoxy group can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound without the 3’-fluoropropoxy group.
4-Fluorophenylzinc bromide: Contains a fluorine atom directly attached to the phenyl ring.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of the 3’-fluoropropoxy group.
Uniqueness
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-fluoropropoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);3-fluoropropoxymethylbenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-7-4-8-12-9-10-5-2-1-3-6-10;;/h1-2,5-6H,4,7-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
XIIJXRIFDCBEDD-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COCCCF.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



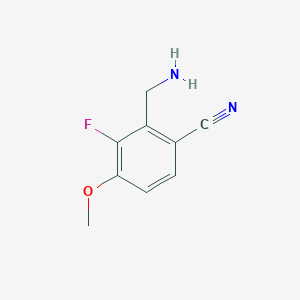

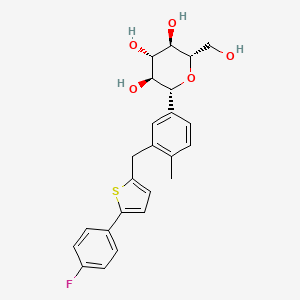

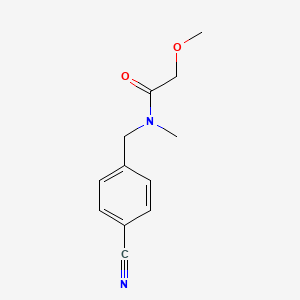
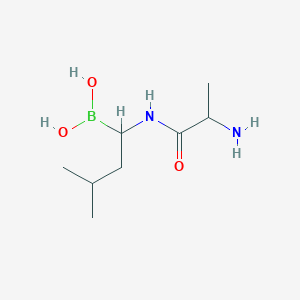
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
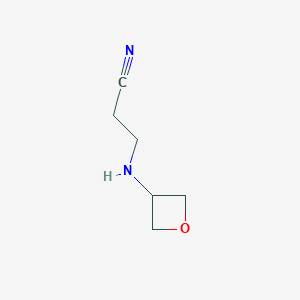
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
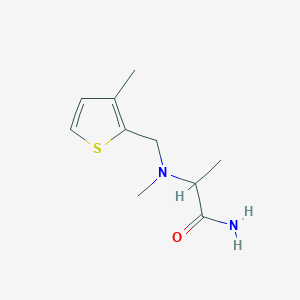
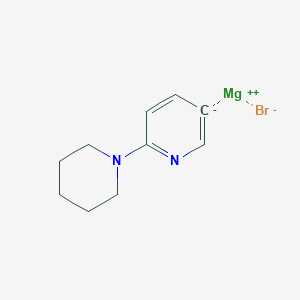

![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
